molecular formula C9H12ClN3O2 B1403411 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1435804-19-5

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No. B1403411
M. Wt: 229.66 g/mol
InChI Key: DCVNUXKHDTYPCO-UHFFFAOYSA-N
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Description

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, also known as FOPH, is a synthetic organic compound with a wide range of applications in the scientific research field. FOPH is a chiral molecule, meaning it has a non-superimposable mirror image. FOPH is used in the synthesis of a variety of compounds, and its potential applications range from medicinal chemistry to biochemistry and molecular biology. FOPH has many advantages over other synthetic compounds, including its low cost, availability, and stability.

Scientific Research Applications

1. Applications in Energetic Materials

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a structure similar to the compound , have been synthesized and evaluated as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity to impact and friction, suggesting potential applications in areas requiring stable, energy-dense materials. Such characteristics make them superior to traditional explosives like TNT in specific scenarios (Yu et al., 2017).

2. Application in Safe and Scalable Synthesis

The safe and scalable synthesis of compounds related to 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, structurally akin to the compound , has been demonstrated. This process highlights the importance of selecting thermally stable compounds and implementing process safety principles to define optimal reaction parameters, which is critical in industrial and pharmaceutical applications (Likhite et al., 2016).

3. Multifunctional Synthon for Synthesis

The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, which shares a portion of its structure with the compound in focus, have been thoroughly investigated. This compound serves as a multifunctional synthon for synthesizing various 1,2,5-oxadiazole derivatives, displaying versatility in chemical reactions. This adaptability underpins its potential in synthesizing a range of chemically diverse compounds for different applications (Stepanov et al., 2019).

4. Photoreactivity in Synthesis

The photochemical behavior of certain 3-acylamino-1,2,5-oxadiazoles (furazans) has been studied, revealing that irradiation in the presence of nucleophiles results in the production of 3-substituted 1,2,4-oxadiazoles. Understanding such photoreactions is crucial for designing light-driven synthesis pathways, potentially applicable in the manufacturing of complex organic compounds (Vivona et al., 1992).

5. Synthesis of Anticancer Agents

Compounds containing the 1,2,4-oxadiazole nucleus, similar to the structure , have been synthesized and screened for their anticancer activity. Such studies highlight the potential of structurally related compounds in developing new anticancer agents, leveraging their unique chemical properties for therapeutic applications (Rashid et al., 2012).

properties

IUPAC Name

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.ClH/c10-5-1-4-8-11-9(12-14-8)7-3-2-6-13-7;/h2-3,6H,1,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVNUXKHDTYPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 2
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 4
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 5
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 6
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

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